7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-3,9,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEKNBLYJJEHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439351 | |
| Record name | 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223916-04-9 | |
| Record name | 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
The most direct route involves electrophilic aromatic substitution (EAS) on 3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or chloroform at 0–25°C.
-
Catalyst : Lewis acids like FeBr₃ (0.1–1.0 equiv) enhance regioselectivity for the 7-position.
-
Yield : 60–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing bromination to the para position (C7) relative to the nitrogen atom. Kinetic studies show second-order dependence on bromine concentration.
Reductive Amination for Scaffold Construction
An alternative approach constructs the tetrahydroisoquinoline core via Pictet-Spengler cyclization:
-
Intermediate Synthesis :
-
Cyclization :
Limitation : Competing formation of 5-bromo regioisomers necessitates rigorous purification.
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to introduce bromine post-cyclization:
Protocol :
-
Substrate : 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-7-boronic acid.
-
Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.
Advantage : Avoids harsh bromination conditions, preserving the trifluoromethyl group.
Trifluoromethylation via Radical Pathways
Late-stage trifluoromethylation using Umemoto’s reagent:
Procedure :
-
Substrate : 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
-
Reagent : Umemoto’s reagent (1.2 equiv), CuI (10 mol%), DMF, 100°C.
Side Reaction : Competing C–H trifluoromethylation at C4 necessitates excess reagent.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput and safety, flow chemistry protocols have been developed:
System Parameters :
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL (PFA tubing) |
| Residence Time | 10 min |
| Temperature | 25°C |
| Pressure | 1.5 bar |
| Throughput | 1.2 kg/day |
Advantages :
Reaction Optimization and Troubleshooting
Solvent Effects on Regioselectivity
Comparative studies reveal solvent polarity critically influences bromine positioning:
| Solvent | Dielectric Constant (ε) | 7-Bromo Isomer Yield (%) |
|---|---|---|
| DCM | 8.93 | 75 |
| Chloroform | 4.81 | 68 |
| Toluene | 2.38 | 42 |
Polar solvents stabilize the Wheland intermediate, favoring para substitution.
Temperature-Dependent Byproduct Formation
Elevated temperatures (>40°C) promote debromination and ring oxidation:
Byproducts Identified :
-
3-(Trifluoromethyl)isoquinoline (15–20% at 60°C).
-
7-Bromo-3-(trifluoromethyl)-3,4-dihydroisoquinoline (10% via partial dehydrogenation).
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry Applications
7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its pharmacological properties. It serves as a building block for the synthesis of various bioactive compounds.
Antidepressant Activity
Research has shown that derivatives of tetrahydroisoquinoline exhibit potential antidepressant effects. The presence of the bromine and trifluoromethyl groups may enhance the bioactivity of these compounds by modulating neurotransmitter systems .
Anticancer Properties
Studies suggest that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its effectiveness against specific cancer types through mechanisms involving apoptosis and cell cycle arrest .
Organic Synthesis Applications
The compound can be utilized as an intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it a versatile precursor in the development of complex organic molecules.
Synthesis of Isoquinoline Derivatives
This compound can be used to synthesize other isoquinoline derivatives that have pharmaceutical relevance. The trifluoromethyl group enhances lipophilicity and biological activity .
Development of Fluorinated Compounds
The incorporation of trifluoromethyl groups in organic molecules is known to improve metabolic stability and bioavailability. This compound serves as a key starting material for synthesizing fluorinated drugs and agrochemicals .
Material Science Applications
The unique properties of this compound also extend to material science.
Polymer Chemistry
Due to its reactive functional groups, this compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
Coatings and Adhesives
Research indicates that incorporating fluorinated compounds into coatings can improve their hydrophobicity and chemical resistance. This compound may be explored for developing advanced coatings with superior performance characteristics .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The structural analogs of this compound differ primarily in the positions of bromine and -CF₃ groups, as well as the presence of additional functional groups. Key examples include:
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
- Formula : C₁₀H₁₃Br₂N
- Molecular Weight : 307.03 g/mol
- Key Differences : Replaces the -CF₃ group with a methyl (-CH₃) group at the 3-position. The hydrobromide salt form enhances solubility but reduces reactivity compared to the free base .
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline
- Formula : C₁₀H₉BrF₃N
- Molecular Weight : 296.09 g/mol
- Key Differences: Bromine at the 5-position and -CF₃ at the 7-position.
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Formula : C₁₀H₉BrF₃N
- Molecular Weight : 296.09 g/mol
- Key Differences : -CF₃ group at the 1-position instead of the 3-position. This modification impacts steric hindrance and may influence metabolic stability .
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Key Observations :
- Electronic Effects : The -CF₃ group at the 3-position (target compound) creates a stronger electron-deficient aromatic system compared to methyl or unsubstituted analogs, enhancing its suitability for nucleophilic aromatic substitution .
- Biological Relevance : Bromine at the 7-position is preferred in dopamine receptor ligands, whereas bromine at the 5-position (e.g., 5-Bromo-7-CF₃-THIQ) shows reduced blood-brain barrier penetration .
Biological Activity
7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, characterized by a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position. This compound is gaining attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
- IUPAC Name: this compound
- CAS Number: 223916-04-9
- Molecular Formula: C10H9BrF3N
- Molecular Weight: 292.09 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, revealing significant potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds within the tetrahydroisoquinoline class exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was reported to be comparable to standard antibiotics like ceftriaxone .
Anticancer Properties
Studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. For example, it has been shown to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value indicating significant efficacy. The mechanism involves inducing apoptosis and halting the cell cycle at the S phase .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 225 | Induction of apoptosis |
| HepG2 | 12.41 | Cell cycle arrest |
| HCT-116 | 9.71 | Cytotoxicity via LDH enzyme activity |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may have potential in treating neurodegenerative diseases such as Alzheimer's by modulating pathways involved in neuronal survival and inflammation.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Enzymes: The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing effective interaction with hydrophobic pockets in target proteins.
- Halogen Bonding: The bromine atom can participate in halogen bonding interactions which may stabilize binding to specific targets.
These interactions can modulate the activity of various proteins involved in critical biological pathways.
Comparative Analysis with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Tetrahydroisoquinoline | Antimicrobial, anticancer |
| 7-Bromo-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Limited data |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Antidepressant properties reported |
Case Studies
Several case studies highlight the versatility of this compound:
- Antibacterial Efficacy Study : A study demonstrated that derivatives of tetrahydroisoquinolines exhibited significant antibacterial activity against multi-drug resistant strains.
- Cancer Cell Line Inhibition : Research involving MCF-7 and HepG2 cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis markers.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 7 is activated for substitution due to the electron-withdrawing trifluoromethyl group. Reactions typically proceed under mild conditions:
-
Example : Reaction with 2-ethoxyvinylboronic acid pinacol ester yields ethoxyvinyl derivatives (yield: 34–55%) .
Key Factors:
-
Electron Effects : The CF₃ group enhances electrophilicity at position 7, facilitating nucleophilic attack.
-
Steric Hindrance : Minimal due to the planar aromatic ring.
Suzuki-Miyaura Cross-Coupling
The bromine undergoes palladium-catalyzed coupling with boronic acids:
-
General Protocol :
Example : Coupling with 2-ethoxyvinylboronic acid forms intermediates for cyclization .
Reductive Cyclization
The tetrahydroisoquinoline scaffold participates in intramolecular reductive amination:
-
Mechanism : Protonation of ethoxyvinyl groups forms carbenium ions, enabling cyclization (yield: 24–70%) .
Case Study:
-
Substrate : Ortho-ethoxyvinyl benzylamine derivatives.
-
Outcome : Formation of N-aryl-1,2,3,4-tetrahydroisoquinolines .
Functionalization of the Amine Group
The secondary amine in the tetrahydroisoquinoline core reacts with electrophiles:
-
Acylation : Acetic anhydride/pyridine forms acetamides.
-
Alkylation : Benzyl bromide/K₂CO₃ yields N-alkylated derivatives.
Limitations:
-
Steric Effects : The CF₃ group may hinder access to the amine.
Electrophilic Aromatic Substitution
The CF₃ group deactivates the ring, but directed ortho/para substitution is possible:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (position 6 or 8).
-
Halogenation : NBS/FeCl₃ adds halogens selectively.
Hydrolysis and Oxidation
-
CF₃ Stability : Resists hydrolysis under standard conditions.
-
Oxidation : CrO₃/H₂SO₄ oxidizes the tetrahydro ring to isoquinoline (rare due to stability concerns).
Authoritative Insights
-
Synthetic Challenges : The CF₃ group complicates Friedel-Crafts alkylation but enhances SNAr reactivity.
-
Catalyst Selection : Pd(PPh₃)₄ outperforms Buchwald-Hartwig catalysts in coupling reactions for brominated tetrahydroisoquinolines .
For further details, experimental procedures from and provide optimized protocols.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, and how are intermediates characterized?
- Methodology : Microwave-assisted decarboxylative annulation is a key approach, using dichloroethane as a solvent and benzoic acid as a catalyst. Post-synthesis purification involves flash column chromatography with silica gel (60 Å, 230–400 mesh) and characterization via / NMR (400–600 MHz) and ESI mass spectrometry .
- Intermediate Validation : Critical intermediates like 1-phenyl-THIQ derivatives are confirmed by matching NMR chemical shifts (e.g., CDCl at 7.26 ppm for , 77.16 ppm for ) and diastereomeric ratios determined via NMR .
Q. What biological activities are associated with trifluoromethyl- and bromo-substituted THIQ analogs?
- Neuroactive Potential : THIQ derivatives exhibit structural similarities to neurotoxins like MPTP, which selectively damage dopaminergic neurons, as observed in parkinsonism models . Bromo-substituted analogs may modulate neurotransmitter pathways due to halogenated aromatic interactions .
- Enzyme Interactions : N-methylation of THIQ scaffolds by brain N-methyltransferases generates neurotoxic cations (e.g., N-methylisoquinolinium ion), linked to neurodegenerative pathways .
Advanced Research Questions
Q. How do substituent positions (e.g., bromo at C7, trifluoromethyl at C3) influence structure-activity relationships (SAR) in THIQ-based drug discovery?
- Electron-Withdrawing Effects : The trifluoromethyl group at C3 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Bromo at C7 increases steric bulk, potentially altering selectivity in receptor binding .
- Contradictions : Some studies report reduced activity when trifluoromethyl is para to bromo, possibly due to steric clashes in planar aromatic systems. Resolution requires comparative assays (e.g., radioligand binding vs. functional activity) .
Q. What catalytic systems enable selective functionalization of 7-Bromo-3-(trifluoromethyl)-THIQ in cross-coupling reactions?
- Palladium-Mediated Coupling : Bis(dibenzylideneacetone)palladium(0) with DavePhos ligand in toluene at 90°C achieves aryl-aryl coupling (e.g., with 4-bromo-2-chloro-6-methylphenyl derivatives). Potassium tert-butoxide is critical for deprotonation .
- Microwave Optimization : Reaction times are reduced from hours to minutes (e.g., 5 minutes at 150°C) with improved yields (>88%) and selectivity (>99%) in annulation reactions .
Q. How do oxidative potentials of THIQ derivatives impact photocatalytic dehydrogenation mechanisms?
- Semi-Dehydrogenation : The oxidative potential of THIQ (+1.01 V vs. NHE for two-proton removal) allows selective conversion to 3,4-dihydroisoquinoline using ZnInS photocatalysts. Full dehydrogenation to isoquinoline requires h-BCN with higher valence band potential (+1.15 V) .
- Mechanistic Insight : UV-vis and electrochemical analyses confirm charge separation efficiency in MoS/ZnInS nanocomposites, critical for sustainable, noble metal-free catalysis .
Q. What analytical strategies resolve contradictions in neurotoxicity data for halogenated THIQ derivatives?
- In Vitro Models : Differentiated SH-SY5Y cells treated with N-methyl-THIQ analogs show mitochondrial Complex I inhibition (IC < 10 µM), mirroring MPTP toxicity. Discrepancies arise from varying blood-brain barrier permeability in animal models .
- Metabolite Profiling : LC-MS/MS detects neurotoxic cations (e.g., N-methylisoquinolinium) in brain homogenates, correlating with dopaminergic neuron loss in vivo .
Methodological Considerations
Q. How are diastereomers of 7-Bromo-3-(trifluoromethyl)-THIQ derivatives resolved during synthesis?
- Chiral Resolution : (S)-1-phenyl-THIQ enantiomers are separated via tartrate salt crystallization, followed by chiral HPLC (e.g., Chiralpak IC column) with >99% enantiomeric excess .
- Asymmetric Hydrogenation : Enantioselective synthesis using Ru-BINAP catalysts achieves >90% ee for THIQ intermediates, critical for probing stereospecific biological effects .
Q. What advanced NMR techniques characterize dynamic conformational changes in THIQ scaffolds?
- NOESY and ROESY : Detect through-space interactions between C7-bromo and C3-trifluoromethyl groups, revealing chair-to-boat ring flipping in solution .
- -NMR : Monitors trifluoromethyl group orientation (δ -60 to -70 ppm), sensitive to solvent polarity and substituent electronic effects .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity trends for trifluoromethyl-substituted THIQs?
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. primary neurons) and endpoint measurements (e.g., IC vs. EC) affect potency rankings. Meta-analysis using standardized protocols (e.g., CEREP panel) is recommended .
- Solubility Artifacts : The trifluoromethyl group increases lipophilicity (LogP > 3), leading to aggregation in aqueous assays. Use of co-solvents (e.g., DMSO ≤ 0.1%) and dynamic light scattering controls mitigates false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
